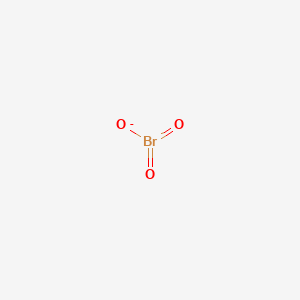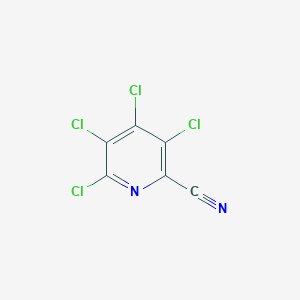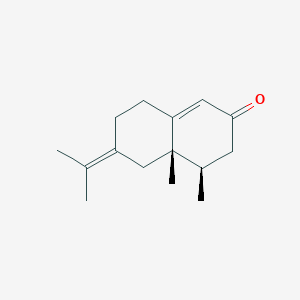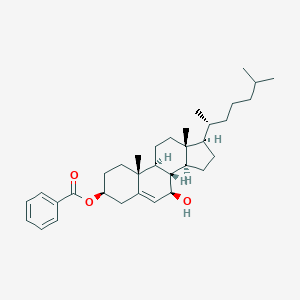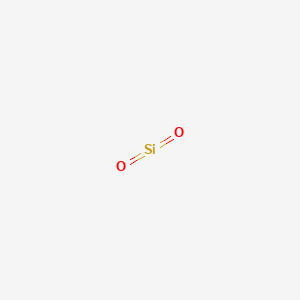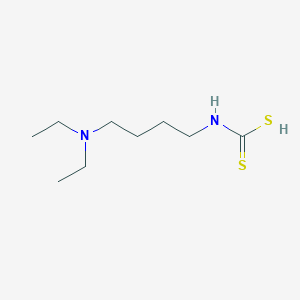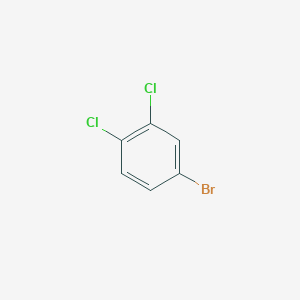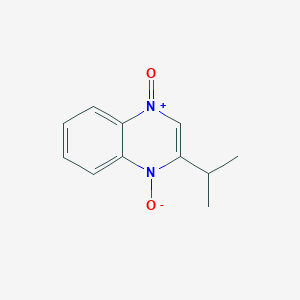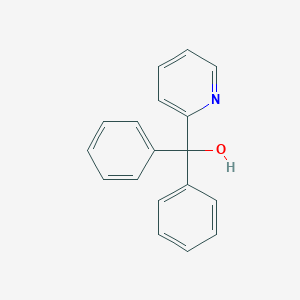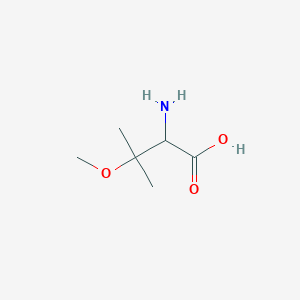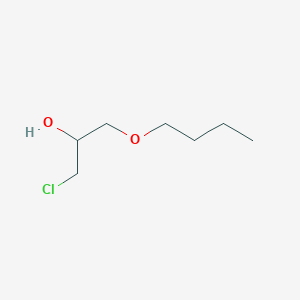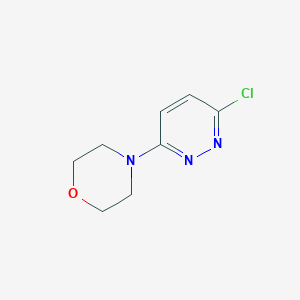
4-(6-Chloropyridazin-3-yl)morpholine
Übersicht
Beschreibung
“4-(6-Chloropyridazin-3-yl)morpholine” is a catalytic and electrochemical reagent that can be used in the allylation of alcohols . It is a useful, inexpensive alternative to other catalysts such as allyl magnesium bromide .
Synthesis Analysis
The synthesis of “4-(6-Chloropyridazin-3-yl)morpholine” has been achieved through various methods. One method involves the use of triethylamine in ethanol under reflux conditions . Another method involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide under reflux in an inert atmosphere .Molecular Structure Analysis
The molecular formula of “4-(6-Chloropyridazin-3-yl)morpholine” is C8H10ClN3O . The molecular weight is 199.64 g/mol . The InChI key is QDXCFLKGKSWHMI-UHFFFAOYSA-N .Chemical Reactions Analysis
“4-(6-Chloropyridazin-3-yl)morpholine” has been shown to be an effective catalyst for the reductive elimination of ketones with isolated yields . The methodologies for this compound have been established by using electrochemical methods, including cyclic voltammetry and differential pulse voltammetry .Physical And Chemical Properties Analysis
“4-(6-Chloropyridazin-3-yl)morpholine” is a solid compound . The SMILES string representation is Clc1ccc(nn1)N2CCOCC2 .Wissenschaftliche Forschungsanwendungen
Analgesic Potential
Research demonstrates the synthesis and biological evaluation of derivatives related to 4-(6-Chloropyridazin-3-yl)morpholine, showing potential as analgesic agents. For example, a study by Aggarwal et al. (2020) synthesized various compounds using a similar molecular structure. These compounds exhibited moderate to good analgesic activity, indicating the potential of this chemical structure in pain management applications (Aggarwal et al., 2020).
Crystal Structure Analysis
The compound's crystal structure and vibrational spectra have been studied extensively. Aydin et al. (2015) analyzed the crystal and molecular structure of a closely related compound, providing insights into its molecular conformation and properties (Aydin et al., 2015).
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal properties of derivatives of 4-(6-Chloropyridazin-3-yl)morpholine. For instance, Sukuroglu et al. (2012) found that certain derivatives exhibited promising antimicrobial activities (Sukuroglu et al., 2012).
Application in Kinase Inhibition
The compound's derivatives have been explored for their potential in kinase inhibition, particularly in the PI3K-AKT-mTOR pathway. A study by Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, showing effectiveness as a dual inhibitor of mTORC1 and mTORC2 (Hobbs et al., 2019).
Synthesis of Biologically Active Compounds
Research has also focused on synthesizing various biologically active compounds using 4-(6-Chloropyridazin-3-yl)morpholine as an intermediate. Kumar et al. (2007) described the synthesis of a derivative useful for creating potent antimicrobials (Kumar et al., 2007).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
4-(6-chloropyridazin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXCFLKGKSWHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313461 | |
| Record name | 4-(6-chloropyridazin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(6-Chloropyridazin-3-yl)morpholine | |
CAS RN |
17259-32-4 | |
| Record name | 17259-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(6-chloropyridazin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

